![molecular formula C8H7BrO2S B2717069 5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid CAS No. 2231413-55-9](/img/structure/B2717069.png)
5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid
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Overview
Description
“5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as thiophene carboxylic acids . These are compounds containing a thiophene ring which bears a carboxylic acid group .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid” is C8H7BrO2S . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid” is 247.11 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
- Notable examples include suprofen (an anti-inflammatory drug) and articaine (a voltage-gated sodium channel blocker and dental anesthetic) that contain thiophene frameworks .
- Thiophene-2-carboxylic acid serves as a substrate in coupling reactions and olefinations. These synthetic methods allow the construction of complex molecules for drug discovery and materials science .
Medicinal Chemistry and Drug Development
Coupling Reactions and Olefinations
Porphyrin Sensitizers for Solar Cells
Safety and Hazards
“5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling it .
Mechanism of Action
Mode of Action
It is known that the compound may participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
It is suggested that the compound may be involved in the Suzuki–Miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.
properties
IUPAC Name |
5-bromo-4-cyclopropylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-5(4-1-2-4)3-6(12-7)8(10)11/h3-4H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBDAOPSNZNFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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